molecular formula C9H7Cl2F3O B13610805 3-(2,3-Dichlorophenyl)-1,1,1-trifluoro-2-propanol

3-(2,3-Dichlorophenyl)-1,1,1-trifluoro-2-propanol

Cat. No.: B13610805
M. Wt: 259.05 g/mol
InChI Key: FUGUGOHWYBSRBI-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dichlorophenyl compounds with trifluoropropanol derivatives. One common method includes the use of 2,3-dichlorophenyl isocyanate as a starting material, which undergoes a reaction with trifluoropropanol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trifluoropropanol moiety may form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7Cl2F3O/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7,15H,4H2

InChI Key

FUGUGOHWYBSRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(F)(F)F)O

Origin of Product

United States

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